

# Application Note: PCR-Based Identification of Homozygous d3-DS-2 Mutants in Rice

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## Compound of Interest

Compound Name: D3-2

Cat. No.: B1192574

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## Abstract

This application note provides a detailed protocol for the identification of the homozygous d3-DS-2 mutant allele in rice (*Oryza sativa*) using a standard Polymerase Chain Reaction (PCR) based assay. The d3-DS-2 mutant, generated by CRISPR/Cas9, is characterized by a substitution at the start codon and a subsequent 42-base pair deletion in the D3 gene. The D3 gene is a key component of the strigolactone signaling pathway, which plays a crucial role in regulating plant architecture, including height and tiller number. This protocol offers a reliable and efficient method to distinguish between wild-type, heterozygous, and homozygous mutant plants, which is essential for genetic studies and breeding programs.

## Introduction

The D3 gene in rice encodes an F-box protein that is an essential component of the strigolactone (SL) signaling pathway. SLs are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching (tillering) and plant height. The degradation of D53 transcriptional repressors, mediated by the D3/D14 complex, initiates SL signaling and controls downstream gene expression.

The d3-DS-2 mutant was created using CRISPR/Cas9 technology to induce a targeted mutation in the D3 gene (LOC\_Os06g06090). This specific mutation involves a G-to-A substitution at the ATG start codon, followed by a 42-bp deletion. This results in a loss-of-

function allele, leading to a characteristic dwarf and high-tillering phenotype. Accurate genotyping is critical for the selection and maintenance of homozygous mutant lines for further research and agricultural applications. The following protocol describes a PCR-based method that leverages the size difference between the wild-type and d3-DS-2 mutant alleles for robust genotyping.

## Materials and Reagents

- Rice leaf tissue
- DNA extraction kit (e.g., CTAB-based method)
- Nuclease-free water
- Taq DNA Polymerase and corresponding buffer
- Deoxynucleotide triphosphates (dNTPs)
- Forward and reverse primers (see Table 1)
- Agarose
- Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
- DNA loading dye
- DNA ladder (e.g., 100 bp ladder)
- Gel electrophoresis system and power supply
- UV transilluminator or other gel imaging system

## Experimental Protocols

### Genomic DNA Extraction

High-quality genomic DNA is essential for reliable PCR results. A standard CTAB (cetyltrimethylammonium bromide) method is recommended for extracting DNA from rice leaf tissue.

- Harvest approximately 100 mg of fresh, young rice leaf tissue.
- Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Follow a standard CTAB DNA extraction protocol.
- Resuspend the final DNA pellet in 50 µL of nuclease-free water or TE buffer.
- Quantify the DNA concentration and assess its purity using a spectrophotometer.

## Primer Design

To differentiate between the wild-type and the d3-DS-2 allele, a pair of primers flanking the mutation site has been designed. The forward and reverse primers bind to regions outside the 42-bp deletion, allowing for the amplification of products of different sizes from the wild-type and mutant alleles. The genomic sequence for the D3 gene (LOC\_Os06g06090) can be obtained from a public database such as the Rice Annotation Project Database (RAP-DB) or Ensembl Plants. For the purpose of this protocol, we will use a representative sequence.

Table 1: Primer Sequences for d3-DS-2 Genotyping

Primer Name	Sequence (5' to 3')	Expected Product Size (Wild-Type)	Expected Product Size (Mutant)
d3-Fwd	CGATCAAGGTCGTC GTAGAAGG	200 bp	158 bp
d3-Rev	AAGTCGTCCTCGTT CGTTCT		

## PCR Amplification

- Prepare a PCR master mix according to the volumes listed in Table 2. Prepare enough master mix for the number of samples to be tested, plus one extra reaction to account for pipetting errors.
- Aliquot 24 µL of the master mix into individual PCR tubes.

- Add 1  $\mu\text{L}$  of genomic DNA (approximately 50-100 ng) to each respective tube.
- Gently mix and centrifuge briefly.
- Place the PCR tubes in a thermocycler and run the program outlined in Table 3.

Table 2: PCR Reaction Mixture

Component	Volume ( $\mu\text{L}$ ) for 1 Reaction	Final Concentration
10x PCR Buffer	2.5	1x
dNTPs (10 mM each)	0.5	200 $\mu\text{M}$
d3-Fwd Primer (10 $\mu\text{M}$ )	1.0	0.4 $\mu\text{M}$
d3-Rev Primer (10 $\mu\text{M}$ )	1.0	0.4 $\mu\text{M}$
Taq DNA Polymerase (5 U/ $\mu\text{L}$ )	0.2	1 U
Nuclease-free Water	18.8	-
Genomic DNA (50-100 ng/ $\mu\text{L}$ )	1.0	50-100 ng
Total Volume	25.0	-

Table 3: Thermocycler Program

Step	Temperature ( $^{\circ}\text{C}$ )	Duration	Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	35
Annealing	58	30 seconds	
Extension	72	30 seconds	
Final Extension	72	5 minutes	1
Hold	4	Indefinite	-

## Agarose Gel Electrophoresis

- Prepare a 2.0% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or a safer alternative).
- Mix 10 µL of each PCR product with 2 µL of 6x DNA loading dye.
- Load the entire volume into the wells of the agarose gel.
- Load a 100 bp DNA ladder in an adjacent lane to estimate the size of the PCR products.
- Run the gel at 100 V for 30-45 minutes or until the dye front has migrated sufficiently.
- Visualize the DNA bands using a UV transilluminator or a suitable gel imaging system.

## Results and Interpretation

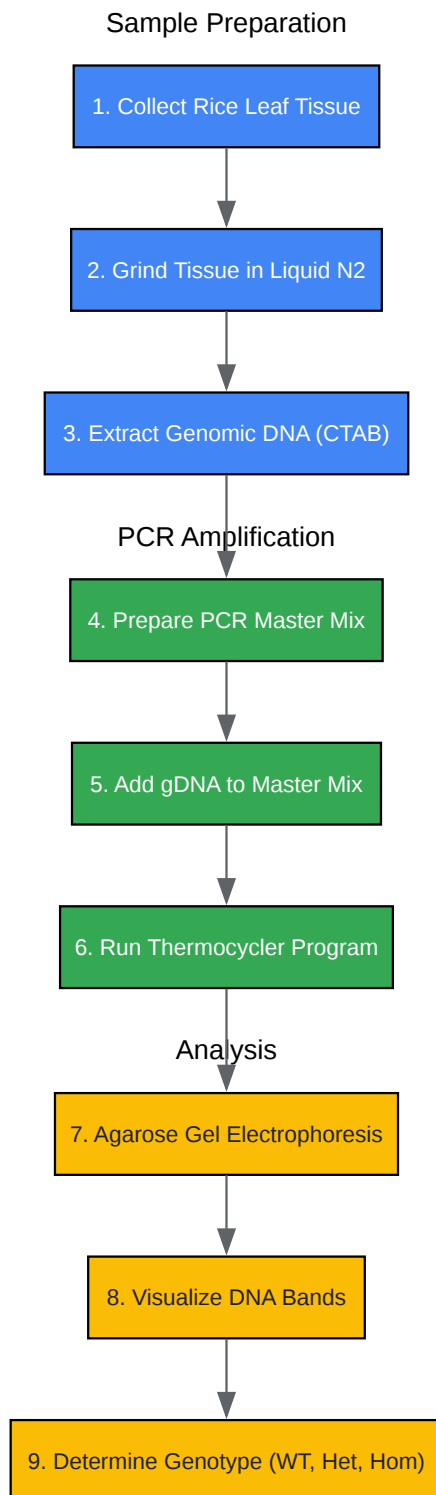
The genotype of each plant is determined by the pattern of bands observed on the agarose gel. The expected band sizes for each genotype are summarized in Table 4.

Table 4: Interpretation of Genotyping Results

Genotype	Expected Band(s)	Interpretation
Wild-Type (+/+)	200 bp	The plant has two copies of the wild-type D3 allele.
Heterozygous (+/-)	200 bp and 158 bp	The plant has one wild-type D3 allele and one d3-DS-2 mutant allele.
Homozygous Mutant (-/-)	158 bp	The plant has two copies of the d3-DS-2 mutant allele.

## Visualizations

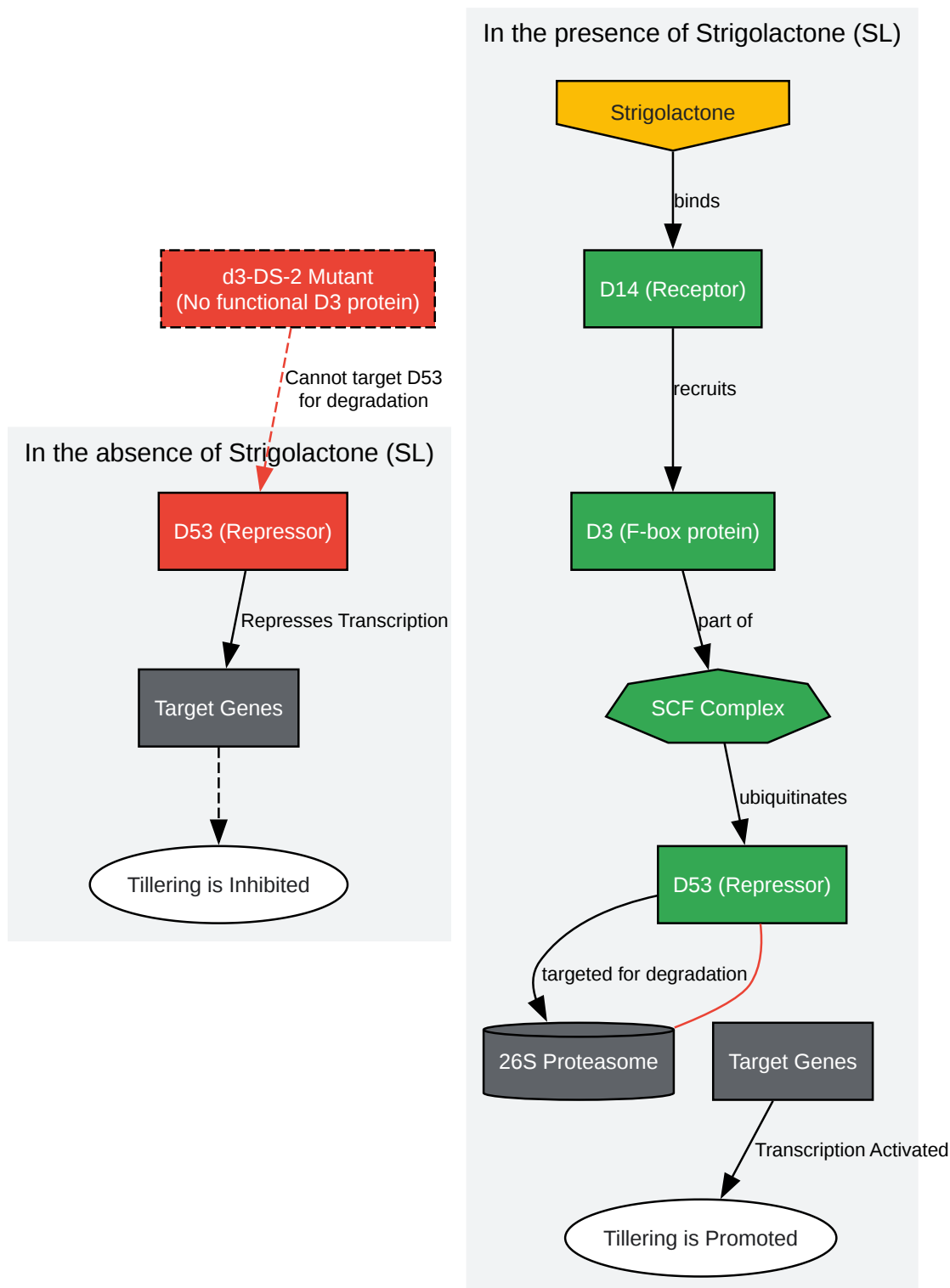
## PCR Genotyping Workflow for d3-DS-2 Mutants



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Caption: Experimental workflow for PCR-based genotyping of d3-DS-2 mutants.

## Strigolactone Signaling Pathway in Rice

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Caption: Role of D3 in the strigolactone signaling pathway.

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